molecular formula C13H13NO2 B2455303 methyl 4-benzyl-1H-pyrrole-3-carboxylate CAS No. 109578-39-4

methyl 4-benzyl-1H-pyrrole-3-carboxylate

Cat. No. B2455303
M. Wt: 215.252
InChI Key: YLYNQUULCLJVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-benzyl-1H-pyrrole-3-carboxylate (MBPC) is a chemical compound of the pyrrole family. It is a colorless, odorless, and crystalline solid. MBPC is a synthetic compound that has been studied for its potential applications in various scientific fields such as drug discovery, synthetic biology, and biochemistry. MBPC has been found to be a useful reagent in organic synthesis. It is also used as a catalyst in many chemical reactions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 4-benzyl-1H-pyrrole-3-carboxylate involves the reaction of benzylamine with ethyl acetoacetate to form ethyl 2-benzyl-3-oxobutanoate, which is then reacted with hydrazine hydrate to form 4-benzyl-1H-pyrrole-3-carbohydrazide. This intermediate is then esterified with methyl iodide to form the final product, methyl 4-benzyl-1H-pyrrole-3-carboxylate.

Starting Materials
Benzylamine, Ethyl acetoacetate, Hydrazine hydrate, Methyl iodide

Reaction
Step 1: Benzylamine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-benzyl-3-oxobutanoate., Step 2: Ethyl 2-benzyl-3-oxobutanoate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4-benzyl-1H-pyrrole-3-carbohydrazide., Step 3: The intermediate 4-benzyl-1H-pyrrole-3-carbohydrazide is then esterified with methyl iodide in the presence of a base such as potassium carbonate to form the final product, methyl 4-benzyl-1H-pyrrole-3-carboxylate.

Mechanism Of Action

The mechanism of action of methyl 4-benzyl-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. It is thought to interact with the active sites of enzymes, preventing them from catalyzing their normal reactions. This inhibition of enzyme activity can lead to the inhibition of various biochemical pathways, such as those involved in the synthesis of proteins and other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of methyl 4-benzyl-1H-pyrrole-3-carboxylate are not fully understood. However, it has been shown to have a variety of effects on various biochemical pathways. In particular, it has been found to inhibit the activity of certain enzymes involved in the synthesis of proteins and other molecules. In addition, methyl 4-benzyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates.

Advantages And Limitations For Lab Experiments

The advantages of using methyl 4-benzyl-1H-pyrrole-3-carboxylate in laboratory experiments include its high yield and its ability to act as a catalyst in many chemical reactions. It is also relatively easy to synthesize and can be obtained in a pure form. The main limitation of methyl 4-benzyl-1H-pyrrole-3-carboxylate is that it is not well understood and its mechanism of action is still being studied.

Future Directions

The future directions for the study of methyl 4-benzyl-1H-pyrrole-3-carboxylate include further investigation of its mechanism of action and potential applications in drug discovery and synthetic biology. Additionally, further research could be conducted to explore its potential use in the development of novel therapeutic agents. In addition, further research could be conducted to identify potential adverse effects of methyl 4-benzyl-1H-pyrrole-3-carboxylate and to evaluate its safety and efficacy in animal models. Finally, further research could be conducted to investigate the potential use of methyl 4-benzyl-1H-pyrrole-3-carboxylate in the treatment of various diseases.

Scientific Research Applications

Methyl 4-benzyl-1H-pyrrole-3-carboxylate has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis for the synthesis of various organic compounds. It is also used as a catalyst in many chemical reactions. methyl 4-benzyl-1H-pyrrole-3-carboxylate has been studied for its potential applications in drug discovery, synthetic biology, and biochemistry. In addition, methyl 4-benzyl-1H-pyrrole-3-carboxylate has been investigated for its potential use in the development of novel therapeutic agents.

properties

IUPAC Name

methyl 4-benzyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)12-9-14-8-11(12)7-10-5-3-2-4-6-10/h2-6,8-9,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYNQUULCLJVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-benzyl-1H-pyrrole-3-carboxylate

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